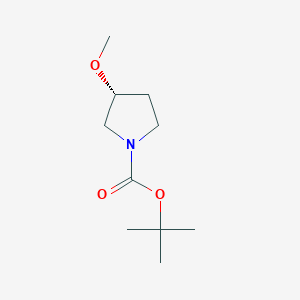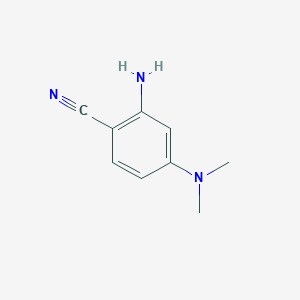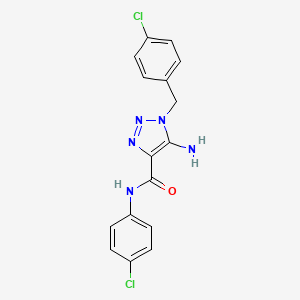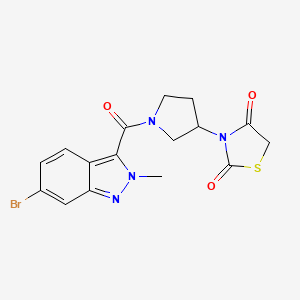
1-isopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O2S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitory Properties and Corrosion Prevention
Research on heterocyclic diazoles, including pyrazoles and imidazoles, has demonstrated their potential as corrosion inhibitors for iron in acidic environments. These compounds, by decreasing the corrosion current and increasing the charge-transfer resistance, protect the metal surface against corrosion. Computational methodologies have supported the structural and electronic analysis of these diazoles, providing insights into their inhibitory mechanisms. Surface morphology changes upon treatment with these inhibitors have been examined, suggesting the formation of protective layers on the metal surfaces (Babić-Samardžija et al., 2005).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide-based compounds have shown significant inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. These inhibitors offer potential therapeutic applications in managing conditions such as glaucoma, epilepsy, and altitude sickness. The design of these compounds often involves integrating pharmacophores to achieve potent activity against targeted enzymes while maintaining low cytotoxicity towards non-tumor cells. This approach underscores the importance of sulfonamides in developing new medicinal compounds with specific bioactivities (Ozmen Ozgun et al., 2019).
Antimicrobial and Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored for their antibacterial properties. These compounds, through various synthetic pathways, have yielded pyran, pyridine, and pyridazine derivatives, among others, tested for antibacterial activity. This research avenue aims to develop new antibacterial agents capable of addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Anticancer Properties
Pyrazole derivatives have been investigated for their anticancer activities, highlighting the potential of sulfonamide compounds in oncology. The synthesis of these compounds involves incorporating bioactive moieties that may interfere with cancer cell proliferation. Evaluations against specific cancer cell lines have shown promising results, suggesting these compounds as candidates for further development into anticancer drugs (El-Gaby et al., 2017).
Propriétés
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-11(2)22-9-15(18-10-22)25(23,24)19-7-12-6-13(20-21(12)3)14-8-16-4-5-17-14/h4-6,8-11,19H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGCLUFGKRLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866022.png)

![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)
![N-[(furan-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2866031.png)


![2-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2866037.png)


![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)
![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
![2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2866043.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866044.png)
